REACTION_CXSMILES
|
BrBr.C([NH:6][CH:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1)(=O)C.[NH2:14][C:15]([NH2:17])=[S:16].Br>O>[NH2:14][C:15]1[S:16][C:9]2[CH2:8][CH:7]([NH2:6])[CH2:12][CH2:11][C:10]=2[N:17]=1
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CCC(CC1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to approximately 80° C
|
Type
|
TEMPERATURE
|
Details
|
the contents of the reaction vessel were refluxed
|
Type
|
TEMPERATURE
|
Details
|
The contents were then cooled to approximately 10° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrBr.C([NH:6][CH:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1)(=O)C.[NH2:14][C:15]([NH2:17])=[S:16].Br>O>[NH2:14][C:15]1[S:16][C:9]2[CH2:8][CH:7]([NH2:6])[CH2:12][CH2:11][C:10]=2[N:17]=1
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CCC(CC1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to approximately 80° C
|
Type
|
TEMPERATURE
|
Details
|
the contents of the reaction vessel were refluxed
|
Type
|
TEMPERATURE
|
Details
|
The contents were then cooled to approximately 10° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrBr.C([NH:6][CH:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1)(=O)C.[NH2:14][C:15]([NH2:17])=[S:16].Br>O>[NH2:14][C:15]1[S:16][C:9]2[CH2:8][CH:7]([NH2:6])[CH2:12][CH2:11][C:10]=2[N:17]=1
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CCC(CC1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to approximately 80° C
|
Type
|
TEMPERATURE
|
Details
|
the contents of the reaction vessel were refluxed
|
Type
|
TEMPERATURE
|
Details
|
The contents were then cooled to approximately 10° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |